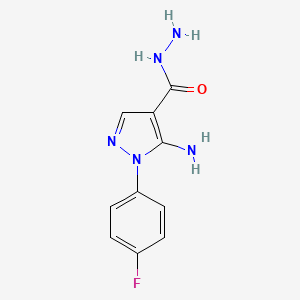

1,3-dimethyl-1H-pyrazole-5-carbohydrazide

説明

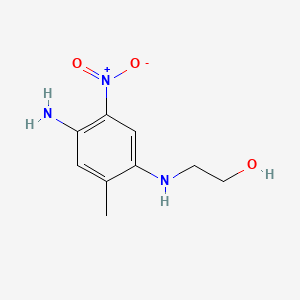

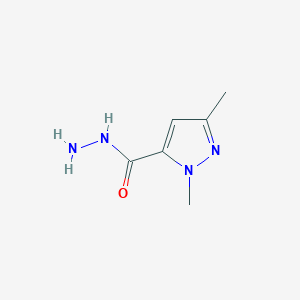

1,3-Dimethyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the empirical formula C6H10N4O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Synthesis Analysis

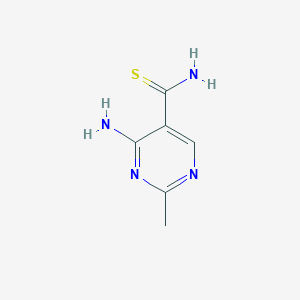

The synthesis of pyrazole compounds, including 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Physical And Chemical Properties Analysis

1,3-Dimethyl-1H-pyrazole-5-carbohydrazide is a solid substance . It has a melting point of 151-153°C and a density of 1.36±0.1 g/cm3 .科学的研究の応用

Medicinal Chemistry

Summary of Application

In medicinal chemistry, 1,3-dimethyl-1H-pyrazole-5-carbohydrazide is explored for its potential as a pharmacophore due to the pyrazole moiety’s wide range of pharmacological activities, including anti-inflammatory and anticancer properties .

Experimental Procedures

Researchers typically employ synthetic organic chemistry techniques to create derivatives of this compound. These derivatives are then tested in vitro for biological activity against various cancer cell lines or in assays designed to measure anti-inflammatory effects.

Results and Outcomes

The derivatives of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide have shown promise in preliminary screenings, with some compounds exhibiting significant inhibition of cancer cell proliferation or inflammatory processes. However, specific quantitative data from these studies are not available in the search results.

Agrochemistry

Summary of Application

In agrochemistry, this compound could be used to develop new pesticides or herbicides due to the bioactive nature of the pyrazole ring .

Experimental Procedures

The compound is incorporated into various formulations and tested for its efficacy in controlling pests or weeds. The testing often involves field trials and laboratory bioassays.

Results and Outcomes

While detailed outcomes are not specified, the pyrazole derivatives are generally expected to show some level of bioactivity against agricultural pests or unwanted vegetation.

Coordination Chemistry

Summary of Application

1,3-dimethyl-1H-pyrazole-5-carbohydrazide serves as a ligand in coordination chemistry to form complexes with various metals, which can have catalytic or material science applications .

Experimental Procedures

The ligand is reacted with metal salts under controlled conditions to synthesize metal complexes, which are then characterized using techniques like X-ray crystallography or NMR spectroscopy.

Results and Outcomes

The resulting metal complexes are analyzed for their structural properties and potential applications. However, specific results regarding the complexes formed with 1,3-dimethyl-1H-pyrazole-5-carbohydrazide are not detailed in the search results.

Organometallic Chemistry

Summary of Application

This compound is used in organometallic chemistry to create organometallic frameworks that can be applied in catalysis or as functional materials .

Experimental Procedures

Synthesis of organometallic compounds involves the reaction of the pyrazole derivative with organometallic precursors, followed by purification and analysis of the product.

Results and Outcomes

The synthesized organometallic compounds are expected to exhibit unique reactivity or properties due to the incorporation of the pyrazole unit, but specific data is not provided.

Drug Discovery

Summary of Application

In drug discovery, 1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and inflammation .

Experimental Procedures

The compound undergoes various modifications to enhance its biological activity and selectivity. These derivatives are then subjected to high-throughput screening against disease targets.

Results and Outcomes

Some derivatives have shown promising activity in preclinical models, with certain compounds advancing to further stages of drug development. However, detailed statistical analyses are not available.

Synthetic Chemistry

Summary of Application

The compound is used in synthetic chemistry as a building block for the construction of complex molecules, leveraging its reactive sites for further functionalization .

Experimental Procedures

Chemists use 1,3-dimethyl-1H-pyrazole-5-carbohydrazide in multistep synthesis protocols, often involving reactions like cycloadditions or condensations.

Results and Outcomes

The compound’s versatility allows for the synthesis of a variety of novel molecules with potential applications in different fields of chemistry. Specific yields or reaction conditions are not detailed in the search results.

This analysis provides an overview of the diverse applications of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide in scientific research. While the search results do not provide exhaustive quantitative data or detailed experimental procedures, they highlight the compound’s significance across various domains of chemistry and its potential for contributing to advancements in each field.

Biochemistry

Summary of Application

In biochemistry, the compound is investigated for its interaction with enzymes or proteins, which could lead to insights into enzyme mechanisms or the development of enzyme inhibitors .

Experimental Procedures

The compound is subjected to enzyme assays to determine its inhibitory activity, binding affinity, and kinetic parameters.

Results and Outcomes

Preliminary studies suggest that certain derivatives of the compound may act as enzyme inhibitors, but detailed kinetic data and binding affinities are not available.

Material Science

Summary of Application

1,3-dimethyl-1H-pyrazole-5-carbohydrazide is explored for its potential use in the synthesis of novel materials, such as polymers or coatings, that can have specialized properties like thermal stability or electrical conductivity .

Experimental Procedures

The compound is incorporated into polymeric chains or used as a precursor for material synthesis, followed by characterization using techniques like scanning electron microscopy (SEM) or thermal gravimetric analysis (TGA).

Results and Outcomes

The synthesized materials are evaluated for their performance characteristics, such as mechanical strength or resistance to degradation, but specific performance metrics are not detailed.

Environmental Science

Summary of Application

The compound’s derivatives are studied for their potential use in environmental remediation, such as the detoxification of pollutants or heavy metals .

Experimental Procedures

Derivatives are tested for their ability to bind or neutralize environmental contaminants in simulated conditions.

Results and Outcomes

Some derivatives show promise in sequestering pollutants, contributing to cleaner water or soil, although quantitative efficiency data is not specified.

Nanotechnology

Summary of Application

In nanotechnology, the compound is used to fabricate nanostructures or nanoparticles that can have applications in drug delivery, sensing, or catalysis .

Experimental Procedures

The compound is used in the synthesis of nanoparticles through methods like sol-gel processing or chemical vapor deposition (CVD).

Results and Outcomes

The resulting nanoparticles are characterized for size, shape, and functional properties, with some showing potential for targeted applications, but detailed characterization data is not provided.

Pharmacology

Summary of Application

Pharmacological studies involve the investigation of the compound’s effects on biological systems, with a focus on its therapeutic potential and safety profile .

Safety And Hazards

将来の方向性

As for future directions, pyrazoles, including 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, continue to be a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing and future research into the development of new synthetic techniques and biological activities related to pyrazole derivatives .

特性

IUPAC Name |

2,5-dimethylpyrazole-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCYYXYBTYXWKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400276 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-1H-pyrazole-5-carbohydrazide | |

CAS RN |

89187-40-6 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)

![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)